REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]2[CH:14]=[N:15][C:16]([C:17]([O:19][CH3:20])=[O:18])=[C:10]2[CH2:9]1)C1C=CC=CC=1>CO>[C:16]1([C:17]([O:19][CH3:20])=[O:18])[N:15]=[CH:14][N:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]=12
|
Name
|
|
Quantity
|
3.69 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N(CC1)C=NC2C(=O)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
amount of AcOH were added
|
Type
|
CUSTOM
|
Details
|
the mixture was again flushed with nitrogen for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was reacted under a hydrogen atmosphere (50 psi) for 5 h on a Parr hydrogenation apparatus
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
Filtration over Celite
|
Type
|
WASH
|
Details
|
by washing with methanol
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by column chromatography (silica gel, 3-5% MeOH in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(N=CN2C1CNCC2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |